molecular formula C6H13NO3 B13904597 Methyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Methyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B13904597
M. Wt: 147.17 g/mol
InChI Key: ZZOINDLUIBTCGV-UHFFFAOYSA-N
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Description

Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a hydroxy-substituted isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of methyl isocyanate with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3NCO+HOCH2C(CH3)2NH2CH3NHCOOCH2C(CH3)2OH\text{CH}_3\text{NCO} + \text{HOCH}_2\text{C(CH}_3\text{)}_2\text{NH}_2 \rightarrow \text{CH}_3\text{NHCOOCH}_2\text{C(CH}_3\text{)}_2\text{OH} CH3​NCO+HOCH2​C(CH3​)2​NH2​→CH3​NHCOOCH2​C(CH3​)2​OH

Industrial Production Methods

In industrial settings, the production of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other similar compounds, such as:

    Methyl N-(tert-butoxycarbonyl)-2-amino-2-methylpropan-1-ol: Similar structure but with a tert-butoxycarbonyl protecting group.

    N-(1-hydroxy-2-methylpropan-2-yl)formamide: Similar structure but with a formamide group instead of a carbamate group.

The uniqueness of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate lies in its specific functional groups and their reactivity, which make it suitable for a variety of applications in different fields.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C6H13NO3/c1-6(2,4-8)7-5(9)10-3/h8H,4H2,1-3H3,(H,7,9)

InChI Key

ZZOINDLUIBTCGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)OC

Origin of Product

United States

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